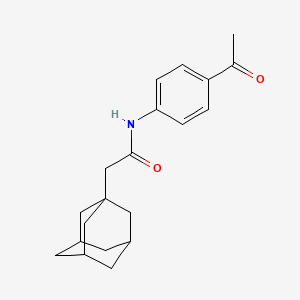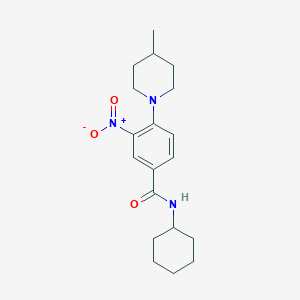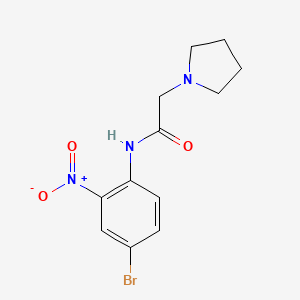
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide
説明
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide, also known as ACAA, is a chemical compound that has gained attention in recent years due to its potential applications in various fields of scientific research. ACAA is a derivative of adamantane, a cyclic hydrocarbon that has been extensively studied for its unique physical and chemical properties.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-(1-adamantyl)acetamide is not fully understood. However, studies have shown that N-(4-acetylphenyl)-2-(1-adamantyl)acetamide may exert its pharmacological effects by modulating the activity of various enzymes and receptors in the brain and other tissues. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for learning and memory. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, GABA receptors, and serotonin receptors.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-acetylphenyl)-2-(1-adamantyl)acetamide may improve cognitive function, memory, and learning in animal models of Alzheimer's disease and other neurodegenerative disorders. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has also been shown to have antiviral, anticancer, and anti-inflammatory properties. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has been shown to modulate the activity of various enzymes and receptors in the brain and other tissues, which may contribute to its pharmacological effects.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has several advantages and limitations for lab experiments. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide is a relatively stable compound that can be easily synthesized and purified. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide is also relatively inexpensive compared to other drug candidates. However, N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has limited solubility in water, which may limit its bioavailability and pharmacological effects. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide also has limited toxicity data, which may limit its use in preclinical and clinical studies.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2-(1-adamantyl)acetamide. One direction is to further investigate the pharmacological effects of N-(4-acetylphenyl)-2-(1-adamantyl)acetamide on various enzymes and receptors in the brain and other tissues. Another direction is to investigate the potential applications of N-(4-acetylphenyl)-2-(1-adamantyl)acetamide in other fields of scientific research, such as materials science and nanotechnology. A third direction is to investigate the potential use of N-(4-acetylphenyl)-2-(1-adamantyl)acetamide as a drug candidate for the treatment of other diseases, such as viral infections and cancer. Overall, N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has great potential for further research and development.
科学的研究の応用
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuropharmacology. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has also been studied for its antiviral, anticancer, and anti-inflammatory properties.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13(22)17-2-4-18(5-3-17)21-19(23)12-20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,14-16H,6-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTSJHOHIPKNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-[1]benzothieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B4137779.png)
![isopropyl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4137796.png)
![2-(1-adamantyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4137802.png)
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4137809.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4137814.png)
![ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4137821.png)

![N-(2,6-dichlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4137843.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4137844.png)
![ethyl 4-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4137849.png)
![2-amino-8'-ethyl-4',4',6'-trimethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4137855.png)
![4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4137874.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-benzyl-N-methylbenzenesulfonamide](/img/structure/B4137876.png)
